molecular formula C9H8BrNO2 B14080762 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene CAS No. 1338096-89-1

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene

Cat. No.: B14080762
CAS No.: 1338096-89-1
M. Wt: 242.07 g/mol
InChI Key: YHCYQNXJXRRFFM-SREVYHEPSA-N
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Description

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitro-propenyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can be synthesized through the condensation of 4-bromobenzaldehyde with nitroethane. This reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation process . The reaction proceeds via the formation of an intermediate nitroalkene, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The nitro group can be further oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 1-methoxy-4-[(1Z)-2-nitro-1-propen-1-yl]benzene.

    Reduction: Reduction of the nitro group yields 1-bromo-4-[(1Z)-2-amino-1-propen-1-yl]benzene.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways involving nitro and bromine functionalities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar in structure but lacks the propenyl group.

    4-Bromo-1-nitro-2-propenylbenzene: Similar but with different substitution positions.

    1-Bromo-4-[(1E)-2-nitro-1-propen-1-yl]benzene: An isomer with a different configuration around the double bond.

Uniqueness

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene is unique due to its specific substitution pattern and the presence of both bromine and nitro-propenyl groups

Properties

CAS No.

1338096-89-1

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-bromo-4-[(Z)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6-

InChI Key

YHCYQNXJXRRFFM-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)Br)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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